3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione
Description
3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a heterocyclic compound featuring a fused pyridazine and imidazolidinedione scaffold. Its structure includes a piperidine ring substituted with a methylated pyridazinone carbonyl group and an imidazolidine-2,4-dione moiety.
Properties
IUPAC Name |
3-[1-(1-methyl-6-oxopyridazine-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c1-17-11(20)3-2-10(16-17)13(22)18-6-4-9(5-7-18)19-12(21)8-15-14(19)23/h2-3,9H,4-8H2,1H3,(H,15,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLULPGTUQSBQQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)N3C(=O)CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A related compound, 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, has been found to block ap-1-mediated luciferase activity, implying it may have an anti-inflammatory function.
Biological Activity
The compound 3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects, supported by case studies and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound includes a piperidine ring, an imidazolidine moiety, and a pyridazine derivative. Its chemical formula is , and it features multiple functional groups that contribute to its biological activity.
Anti-inflammatory Activity
Research indicates that derivatives of 1-Methyl-6-oxo-1,6-dihydropyridazine exhibit significant anti-inflammatory properties. For instance, studies have shown that these compounds can inhibit AP-1-mediated luciferase activity, suggesting their potential in reducing inflammation in various biological systems .
Table 1: Summary of Anti-inflammatory Studies
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A series of synthesized pyrazole derivatives showed cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). Notably, certain derivatives demonstrated a synergistic effect when combined with doxorubicin, enhancing the overall efficacy against cancer cells .
Case Study: Synergistic Effects
In a study focusing on the combination of pyrazole derivatives with doxorubicin:
- Cell Lines : MCF-7 and MDA-MB-231
- Findings : Enhanced apoptosis and reduced cell viability were observed in treated cells compared to controls .
Antimicrobial Activity
The antimicrobial potential of compounds related to 3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine) has been documented. Specific derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of cellular integrity or inhibition of essential metabolic pathways .
Table 2: Antimicrobial Activity Overview
| Compound | Pathogen Tested | Activity Level | Reference |
|---|---|---|---|
| 5-methyl-pyrazole | E. coli | Moderate inhibition | |
| Pyrazole carboxamides | Candida albicans | High inhibition |
The biological activity of 3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine) can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It can interact with cell surface receptors to modulate signaling pathways that lead to apoptosis or reduced inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct comparative studies on the target compound are absent in the provided sources, general comparisons can be drawn with analogs sharing heterocyclic motifs. Below is a structural and analytical comparison with diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) from :
Table 1: Structural and Analytical Comparison
Key Findings:
Synthetic Accessibility : Compound 2d was synthesized via a one-pot reaction (55% yield) , suggesting that analogous methods might apply to the target compound. However, steric hindrance from the piperidine and pyridazine groups could complicate synthesis.
Analytical Characterization : Both compounds require rigorous spectroscopic validation (e.g., HRMS for molecular mass confirmation). For 2d, HRMS data matched theoretical values within 0.5 ppm error , a standard benchmark for heterocycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
